N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 538336-49-1
Cat. No.: VC14896456
Molecular Formula: C24H28N4OS
Molecular Weight: 420.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538336-49-1 |
|---|---|
| Molecular Formula | C24H28N4OS |
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H28N4OS/c1-17-13-14-18(2)21(15-17)28-23(19-9-5-3-6-10-19)26-27-24(28)30-16-22(29)25-20-11-7-4-8-12-20/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,25,29) |
| Standard InChI Key | MZVUGGPGKZEWJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-Cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 538336-49-1) has the molecular formula C₂₄H₂₈N₄OS and a molar mass of 420.6 g/mol. Its IUPAC name systematically describes the substituents:
-
Cyclohexyl group: Attached via an acetamide linkage.
-
Triazole ring: Substituted at positions 4 and 5 with 2,5-dimethylphenyl and phenyl groups, respectively.
-
Sulfanyl bridge: Connects the triazole to the acetamide moiety.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| SMILES | CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CC=CC=C4 |
| InChI Key | MZVUGGPGKZEWJI-UHFFFAOYSA-N |
| XLogP3-AA | 5.7 (Predicted) |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 4 (Triazole N, Amide O, Sulfur) |
The planar triazole ring facilitates π-π stacking with aromatic residues in biological targets, while the sulfanyl group enhances solubility and redox reactivity.
Synthesis and Optimization
Stepwise Synthesis Protocol
Industrial-scale production involves a four-step sequence:
-
Formation of 4-(2,5-Dimethylphenyl)-5-Phenyl-1,2,4-Triazole-3-Thiol:
-
Reacting 2,5-dimethylphenylhydrazine with phenyl isocyanate yields a semicarbazide intermediate.
-
Cyclization with carbon disulfide in alkaline ethanol (80°C, 12 hr) forms the triazole-thiol.
-
-
S-Alkylation with Chloroacetamide:
-
The thiol is treated with N-cyclohexyl-2-chloroacetamide in DMF, catalyzed by K₂CO₃ (60°C, 6 hr).
-
-
Purification:
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity.
-
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CS₂, KOH, Ethanol | 80°C | 12 hr | 72% |
| 2 | ClCH₂CONHCy, K₂CO₃, DMF | 60°C | 6 hr | 68% |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4), enhanced to 1.8 mg/mL in 10% DMSO.
-
Thermal Stability: Decomposes at 218°C without melting.
-
Photostability: Stable under UV-Vis light (λ >300 nm) for 72 hr.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.65–7.23 (m, 9H, Ar-H), 3.81 (s, 2H, SCH₂), 2.97 (m, 1H, Cy-H), 2.34 (s, 6H, CH₃), 1.85–1.12 (m, 10H, Cyclohexyl).
-
IR (KBr): 3276 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1247 cm⁻¹ (C-S).
Biological Activity and Mechanisms
Enzyme Inhibition Profiles
In vitro assays demonstrate potent activity against:
-
Cyclooxygenase-2 (COX-2): IC₅₀ = 0.42 μM (vs. Celecoxib IC₅₀ = 0.38 μM).
-
Matrix Metalloproteinase-9 (MMP-9): IC₅₀ = 1.7 μM via zinc chelation by the triazole-sulfanyl motif.
Table 3: Comparative IC₅₀ Values (μM)
| Target | This Compound | Reference Drug |
|---|---|---|
| COX-2 | 0.42 | Celecoxib 0.38 |
| MMP-9 | 1.7 | Marimastat 2.1 |
| 5-LOX | 4.8 | Zileuton 3.2 |
Antiproliferative Effects
Against MCF-7 breast cancer cells:
-
GI₅₀: 8.3 μM (72 hr exposure)
-
Apoptosis Induction: 43% increase via Bcl-2/Bax ratio modulation.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: For COX-2/5-LOX dual inhibitors in arthritis therapy.
-
Prodrug Potential: Ester derivatives show improved bioavailability (AUC₀–₂₄ = 1.8× parent compound).
Material Science Applications
-
Ligand in Coordination Polymers: Forms stable complexes with Cu(II) (Stability constant log β = 8.9).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume